molecular formula C16H14N2O4S B15282401 2-Hydroxy-3-methyl-5-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid

2-Hydroxy-3-methyl-5-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid

Katalognummer: B15282401
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: QXFNCZFSMPGADZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(Benzoylamino)carbothioyl]amino}-2-hydroxy-3-methylbenzoic acid: is an organic compound with a complex structure that includes benzoylamino, carbothioyl, and hydroxy groups attached to a methylbenzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(benzoylamino)carbothioyl]amino}-2-hydroxy-3-methylbenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to start with 2-hydroxy-3-methylbenzoic acid, which undergoes a series of reactions to introduce the benzoylamino and carbothioyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbothioyl group, converting it into a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

5-{[(Benzoylamino)carbothioyl]amino}-2-hydroxy-3-methylbenzoic acid: has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the benzoylamino group can form hydrogen bonds with amino acid residues in proteins, while the carbothioyl group can interact with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-chloro-3-methylbenzoic acid: Shares a similar aromatic core but differs in the functional groups attached.

    2-Amino-5-methylbenzoic acid: Lacks the benzoylamino and carbothioyl groups, making it less complex.

    2-Amino-5-cyano-3-methylbenzoic acid: Contains a cyano group instead of the carbothioyl group.

Uniqueness

This detailed article provides a comprehensive overview of 5-{[(benzoylamino)carbothioyl]amino}-2-hydroxy-3-methylbenzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C16H14N2O4S

Molekulargewicht

330.4 g/mol

IUPAC-Name

5-(benzoylcarbamothioylamino)-2-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C16H14N2O4S/c1-9-7-11(8-12(13(9)19)15(21)22)17-16(23)18-14(20)10-5-3-2-4-6-10/h2-8,19H,1H3,(H,21,22)(H2,17,18,20,23)

InChI-Schlüssel

QXFNCZFSMPGADZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.